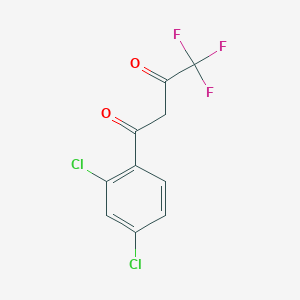

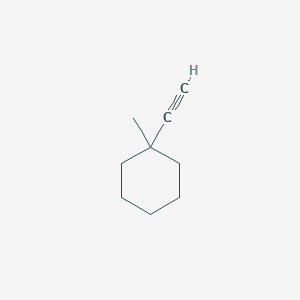

![molecular formula C8H8F3NO2S B1358359 1-[4-(Trifluoromethyl)phenyl]methanesulfonamide CAS No. 500108-07-6](/img/structure/B1358359.png)

1-[4-(Trifluoromethyl)phenyl]methanesulfonamide

Übersicht

Beschreibung

“1-[4-(Trifluoromethyl)phenyl]methanesulfonamide” is a stable, crystalline compound . It acts as a mild triflating reagent and a transparent strong electron-withdrawing p-type dopant in carbon nanotubes . It is also used in the preparation of highly efficient Lewis acid catalysts .

Synthesis Analysis

The synthesis of “1-[4-(Trifluoromethyl)phenyl]methanesulfonamide” involves the triflation of phenols and amines, especially aliphatic secondary amines . It is also used for the preparation of triflones and enol triflates from ketones .Molecular Structure Analysis

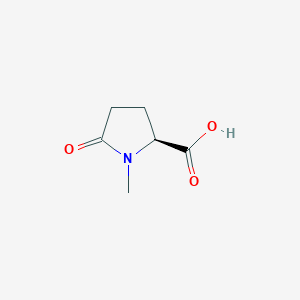

The molecular formula of “1-[4-(Trifluoromethyl)phenyl]methanesulfonamide” is C6H5N(SO2CF3)2 . Its molecular weight is 357.25 . The IUPAC Standard InChIKey is DIOHEXPTUTVCNX-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is used as a reactant for the synthesis of amphoteric alpha-boryl aldehydes . It is also used in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D, the stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate, and the stereoselective sulfoxidation .Physical And Chemical Properties Analysis

The compound is solid in form and has a melting point of 100-102°C (lit.) . Its SMILES string is FC(F)(F)S(=O)(=O)N(c1ccccc1)S(=O)(=O)C(F)(F)F .Wissenschaftliche Forschungsanwendungen

Drug Synthesis

The compound 1-[4-(Trifluoromethyl)phenyl]methanesulfonamide is utilized in the synthesis of various drugs due to its properties. For example, it can be used in the creation of medicaments like Ubrogepant, which is used for acute migraine, and Fluoxetine, an anti-depressant drug treating conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .

Catalysis

Material Science Studies

Kinetic Resolution

It has been used in the kinetic resolution of enantiomers through lipase-catalyzed transesterification, which is an important process in producing optically active substances .

Antitumor Activity

Researchers have designed and synthesized trifluoromethyl-containing compounds like this one to evaluate their antiproliferative activity against human tumor cell lines, indicating its potential use in developing anti-tumor drugs .

Synthesis of α-Trifluoromethylstyrene Derivatives

The compound is a versatile synthetic intermediate for preparing complex fluorinated compounds, which are significant in organic chemistry for C–F bond activation in a CF3 group .

Synthesis of Trifluoromethyl Ketones

It serves as a valuable synthetic target and synthon in constructing fluorinated pharmacons, highlighting its role in pharmaceutical chemistry .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent exposure and handle potential exposure .

Wirkmechanismus

Target of Action

It’s known that this compound is a commonly used triflating reagent , which suggests that its targets could be phenols, amines, and alcohols, as these are the typical substrates for triflation reactions.

Mode of Action

1-[4-(Trifluoromethyl)phenyl]methanesulfonamide, also known as N,N-Bis(trifluoromethylsulfonyl)aniline or Phenyl triflimide , is known to interact with its targets (phenols, amines, and alcohols) through a process known as triflation . Triflation is a type of organic reaction where a triflate group is introduced into an organic compound. The triflate group is a good leaving group, which means it can be replaced by other groups in subsequent reactions, allowing for further functionalization of the molecule.

Result of Action

The molecular and cellular effects of 1-[4-(Trifluoromethyl)phenyl]methanesulfonamide’s action would depend on the specific substrates and reaction conditions. As a triflating reagent, its primary role is to facilitate the introduction of other functional groups into organic compounds, thereby enabling the synthesis of a wide range of organic compounds with diverse properties .

Eigenschaften

IUPAC Name |

[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c9-8(10,11)7-3-1-6(2-4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXJVIIHOHOSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Trifluoromethyl)phenyl]methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

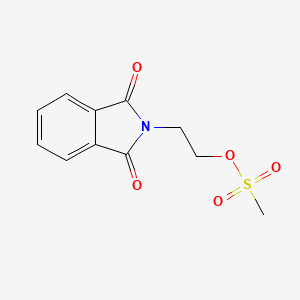

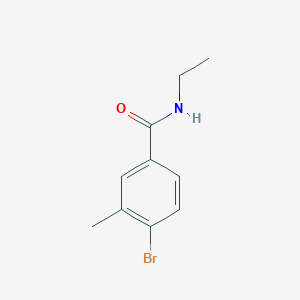

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)

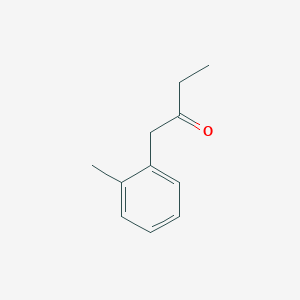

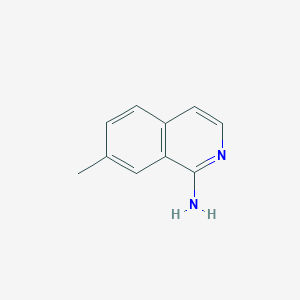

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)

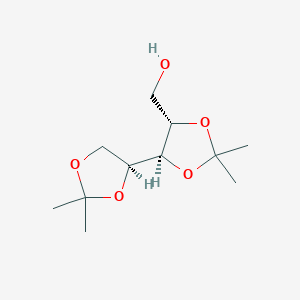

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)